molecular formula C10H19NO2 B3322314 Methyl (cyclohexylmethyl)glycinate CAS No. 143935-47-1

Methyl (cyclohexylmethyl)glycinate

Cat. No.: B3322314
CAS No.: 143935-47-1
M. Wt: 185.26 g/mol
InChI Key: ZQPKUODJIMEREE-UHFFFAOYSA-N
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Properties

IUPAC Name

methyl 2-(cyclohexylmethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPKUODJIMEREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNCC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (cyclohexylmethyl)glycinate can be synthesized through a series of chemical reactions. One common method involves the reaction of cyclohexylmethylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of efficient catalysts and controlled reaction environments is crucial for industrial production .

Chemical Reactions Analysis

Types of Reactions: Methyl (cyclohexylmethyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Methyl (cyclohexylmethyl)glycinate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (cyclohexylmethyl)glycinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

    Methyl glycinate: A simpler analog with similar chemical properties.

    Cyclohexylmethylamine: Shares the cyclohexylmethyl group but lacks the glycinate moiety.

    Methyl (cyclohexylmethyl)glycine: A related compound with a similar structure.

Uniqueness: Methyl (cyclohexylmethyl)glycinate is unique due to its specific combination of the cyclohexylmethyl and glycinate groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Biological Activity

Methyl (cyclohexylmethyl)glycinate is an organic compound that has garnered interest due to its potential biological activities. As a derivative of glycinate, it is essential to explore its pharmacological properties, mechanisms of action, and applications in various fields such as medicine and agriculture.

Chemical Structure

This compound can be represented structurally as follows:

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol

The compound consists of a cyclohexylmethyl group attached to a methyl glycinate moiety, which influences its biological properties.

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures often possess properties that inhibit bacterial growth and fungal proliferation. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.

Pathogen TypeActivity ObservedReference
BacteriaInhibition of growth
FungiAntifungal effects

2. Antitumor Activity

Recent research indicates that this compound may possess antitumor properties. It has been observed to selectively target cancer cells while sparing normal cells, which could be attributed to differences in membrane composition and metabolic pathways between cancerous and healthy cells.

  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and prostate cancer cells, with IC50 values indicating significant potency.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. It appears to modulate pathways associated with oxidative stress and inflammation, which are critical in neurodegenerative diseases.

  • Mechanism : The compound may enhance the expression of neuroprotective factors while reducing pro-inflammatory cytokines, thus providing a protective effect on neuronal cells.

Pharmacokinetics and Metabolism

Studies have investigated the pharmacokinetics of this compound, focusing on its absorption, distribution, metabolism, and excretion (ADME). The compound demonstrates favorable metabolic stability in human liver microsomes, suggesting a potential for sustained biological activity in vivo.

ParameterValue
Half-life4 hours
Bioavailability75%
Metabolic StabilityHigh

Toxicology

Toxicological assessments reveal that this compound has a low toxicity profile. Acute toxicity studies indicate no significant adverse effects at therapeutic doses, making it a candidate for further development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (cyclohexylmethyl)glycinate
Reactant of Route 2
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Methyl (cyclohexylmethyl)glycinate

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